5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione
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Overview
Description
5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione is a heterocyclic compound that features a thiaselenole ring substituted with an octyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione typically involves the formation of the thiaselenole ring followed by the introduction of the octyloxyphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(octyloxy)phenyl isothiocyanate with selenium powder in the presence of a base can yield the desired thiaselenole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiaselenole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiaselenole ring.
Scientific Research Applications
5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being investigated.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione involves its interaction with specific molecular targets and pathways. The thiaselenole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The octyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds also contain a five-membered ring with heteroatoms and exhibit similar properties.
Thiadiazole derivatives: Similar to thiaselenole, these compounds have sulfur and nitrogen in the ring and are used in various applications.
Phenylselenole derivatives: These compounds contain selenium and exhibit unique chemical and biological properties.
Uniqueness
5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione is unique due to the presence of both sulfur and selenium in the thiaselenole ring, which imparts distinct chemical reactivity and potential biological activity. The octyloxyphenyl group further enhances its properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-octoxyphenyl)-1,3-thiaselenole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OS2Se/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)16-13-21-17(19)20-16/h8-11,13H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGNWUMDNRLLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=C[Se]C(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OS2Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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